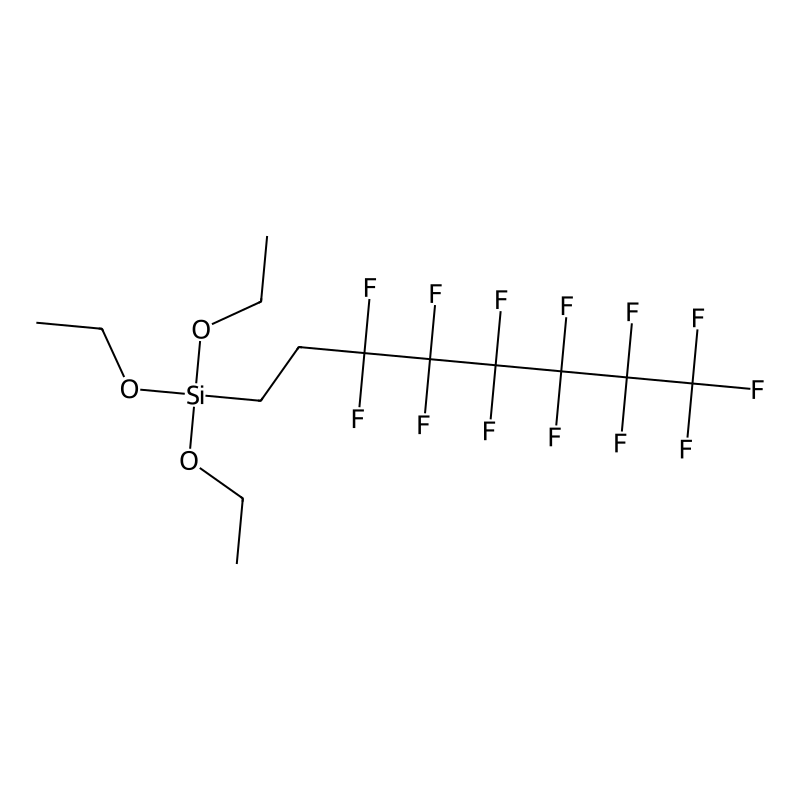1h,1h,2h,2h-Perfluorooctyltriethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification for Membranes
- Membrane Desalination: POTS can be used to create superhydrophobic carbon nanotube (CNT) hollow membranes for membrane desalination []. These membranes offer an eco-friendly approach to producing fresh water by repelling salt water while allowing clean water to pass through.
- VOC Removal Membranes: POTS can be applied as a silane-based coating on poly(vinylidene fluoride) (PVDF) to synthesize membranes for removing hazardous volatile organic compounds (VOCs) from the air. This research explores POTS' potential role in air purification technologies.
Surface modification for other applications
- 3D Printing: Scientists have investigated modifying glass substrates with POTS to increase the contact angle for 3D reactive inkjet printing of polydimethylsiloxane (PDMS). This research explores how POTS can improve the adhesion and printability of PDMS in 3D printing applications.
- Corrosion Protection: Due to its hydrophobic nature, POTS can be used to form silane-based films on metal surfaces. These films repel water and corrosive electrolytes, potentially offering protection from corrosion [].
1H,1H,2H,2H-Perfluorooctyltriethoxysilane is a fluorinated alkyl silane characterized by its unique molecular formula and a molecular weight of 510.36 g/mol. This compound is primarily used to enhance the wettability of substrates by significantly lowering their surface energy, facilitating the creation of superhydrophobic coatings. The presence of trifluoromethyl groups () contributes to a water contact angle exceeding 150°, allowing it to repel aqueous solutions effectively. This property makes it particularly valuable in preventing corrosion on metallic surfaces and enhancing the performance of various coatings, including fluorine-modified ORMOCER (organically modified ceramics) materials .
POTS modifies surfaces by creating a covalently bonded layer through the silane group. The perfluorinated chain on POTS orients itself outwards, creating a low surface energy that repels water (hydrophobicity) and other liquids [, ]. This mechanism allows POTS to be used for various applications, including creating superhydrophobic surfaces, improving adhesion, and preventing corrosion.
1H,1H,2H,2H-Perfluorooctyltriethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction is crucial for its application as a surface modifier. The hydrolysis can be represented as follows:
Where represents the perfluorooctyl group. The resultant silanol can then condense with other silanol groups or with hydroxylated surfaces, forming robust siloxane bonds that enhance adhesion to substrates .
The synthesis of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane typically involves the reaction of perfluorooctanol with triethoxysilane under controlled conditions. The general synthetic route can be outlined as follows:
- Reagents: Perfluorooctanol and triethoxysilane.
- Reaction Conditions: The reagents are mixed under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
- Catalysis: Acid or base catalysts may be used to facilitate the reaction.
- Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products.
This method yields high-purity 1H,1H,2H,2H-Perfluorooctyltriethoxysilane suitable for industrial applications .
1H,1H,2H,2H-Perfluorooctyltriethoxysilane finds extensive applications across various fields:
- Surface Modification: It is widely used for modifying surfaces of glass nanoparticles and titanium substrates to achieve superhydrophobic properties.
- Coatings: As an active component in ORMOCER coatings, it enhances durability and water repellency.
- Membrane Technology: Employed in the synthesis of superhydrophobic carbon nanotube membranes for desalination processes .
- Corrosion Resistance: Its ability to repel water makes it effective in protecting metals from corrosion.
Interaction studies involving 1H,1H,2H,2H-Perfluorooctyltriethoxysilane primarily focus on its surface interactions with various materials. These studies reveal that the compound enhances hydrophobicity and reduces adhesion of contaminants on treated surfaces. For instance:
- Hydrophobicity Tests: Contact angle measurements demonstrate significant increases in water contact angles on surfaces treated with this silane.
- Corrosion Tests: Electrochemical studies indicate improved corrosion resistance in metal substrates coated with this compound compared to untreated controls .
Similar Compounds: Comparison
Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | C13H17F11O3Si | One less carbon; used for similar hydrophobic applications |
| Tridecafluoro-N-octyltriethoxysilane | C15H21F13O3Si | Longer carbon chain; enhanced stability |
| Perfluorohexyltriethoxysilane | C12H17F9O3Si | Shorter fluorinated chain; different surface properties |
While all these compounds possess low surface energy characteristics and are effective as surface modifiers, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane stands out due to its superior hydrophobicity and corrosion resistance capabilities .
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;
H315 (97.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








